Potency in Blocking LFA-1/ICAM-1 Mediated Cell Adhesion: Lifitegrast vs. SAR 1118 Analogs
Lifitegrast sodium demonstrates high potency in inhibiting the adhesion of Jurkat T-cells to immobilized ICAM-1, a standard functional assay for LFA-1 antagonism . The IC50 of 2.98 nM for lifitegrast sodium is a benchmark against which novel analogs are compared [1]. In contrast, structure-activity relationship (SAR) studies reveal that close analogs of lifitegrast can exhibit a 10- to 100-fold reduction in potency, highlighting the critical nature of its specific molecular structure for optimal binding [1].
| Evidence Dimension | Inhibition of Jurkat T-cell adhesion to ICAM-1 |
|---|---|
| Target Compound Data | IC50 = 2.98 nM |
| Comparator Or Baseline | SAR 1118 structural analogs |
| Quantified Difference | 10- to 100-fold higher IC50 (reduced potency) for analogs |
| Conditions | Cell adhesion assay (Jurkat T-cells, immobilized ICAM-1) |
Why This Matters
This data confirms that the precise chemical structure of lifitegrast sodium is optimized for its mechanism of action, making it an essential reference standard for developing or evaluating novel LFA-1 antagonists.
- [1] Zhong M, et al. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Med Chem Lett. 2012;3(3):203-6. View Source
